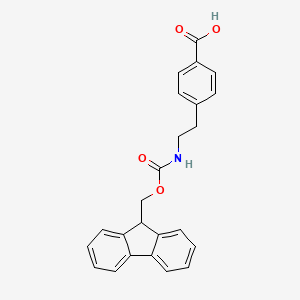

4-(Fmoc-2-aminoethyl)-benzoic acid

Description

BenchChem offers high-quality 4-(Fmoc-2-aminoethyl)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Fmoc-2-aminoethyl)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)17-11-9-16(10-12-17)13-14-25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXHJLWUYIRBIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203453-80-9 | |

| Record name | 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical structure of 4-(Fmoc-2-aminoethyl)-benzoic acid

The following technical guide details the chemical structure, synthesis, and application of 4-(Fmoc-2-aminoethyl)benzoic acid .

Chemical Identity, Synthesis, and Applications in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

4-(Fmoc-2-aminoethyl)benzoic acid is a specialized bifunctional linker used in drug discovery and peptide engineering. Unlike 4-aminobenzoic acid (PABA) derivatives, which rigidly conjugate the amine to the phenyl ring, this molecule features a two-carbon ethyl spacer . This spacer breaks the conjugation between the amine and the aromatic system, altering the pKa, increasing flexibility, and providing a specific spatial distance (~6–8 Å) critical for peptidomimetics and Antibody-Drug Conjugates (ADCs).

Part 1: Structural Anatomy & Chemical Identity

Chemical Nomenclature and Identification

This molecule is the

| Feature | Detail |

| IUPAC Name | 4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]benzoic acid |

| Common Abbreviations | Fmoc-4-(2-aminoethyl)benzoic acid; Fmoc-AEB-OH |

| Core Precursor CAS | 1199-69-5 (4-(2-aminoethyl)benzoic acid) |

| Molecular Formula | |

| Molecular Weight | 387.43 g/mol |

| pKa (Carboxyl) | ~4.2 (Predicted) |

| Solubility | Soluble in DMF, DMSO, DCM; Insoluble in water |

Structural Visualization

The molecule consists of three distinct functional domains:

-

The Fmoc Group: A base-labile protecting group ensuring orthogonality in SPPS.[1][2]

-

The Ethyl Spacer: A flexible alkyl chain (

) that insulates the amine from the aromatic ring. -

The Benzoic Acid Core: The anchor point for coupling to the resin or the N-terminus of a peptide.

Part 2: Physicochemical Profile & Spectral Data[6][7]

Solubility and Stability

-

Acid Stability: High. The aromatic carboxylic acid and the ethyl-carbamate linkage are stable to TFA (Trifluoroacetic acid) used in SPPS cleavage cocktails.

-

Base Sensitivity: The Fmoc group is cleaved by 20% Piperidine in DMF (standard SPPS deprotection).

-

Solubility: The Fmoc group imparts significant hydrophobicity. Dissolution in DMF (Dimethylformamide) or NMP (

-Methyl-2-pyrrolidone) is required for coupling.

NMR Spectral Characteristics (Diagnostic Signals)

Note: Shifts are reported relative to TMS in DMSO-d6.

| Proton Type | Chemical Shift ( | Multiplicity | Interpretation |

| Aromatic (Fmoc) | 7.30 – 7.90 | Multiplet | Fluorenyl ring protons (8H) |

| Aromatic (Benzoic) | 7.85 (d) & 7.35 (d) | Doublets (AA'BB') | Para-substituted benzene ring (4H) |

| Amide NH | ~7.40 | Triplet (br) | Carbamate NH (exchangeable) |

| Fmoc | 4.30 | Doublet | Methylene of Fmoc group |

| Fmoc | 4.20 | Triplet | Methine of Fmoc group |

| Ethyl | ~2.80 | Triplet | Adjacent to phenyl ring |

| Ethyl | ~3.25 | Quartet/Multiplet | Adjacent to Nitrogen |

Part 3: Synthetic Utility & Experimental Protocols

Synthesis from Core Precursor

If the Fmoc-derivative is not commercially available, it is synthesized from 4-(2-aminoethyl)benzoic acid (CAS 1199-69-5) using Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate).

Protocol:

-

Dissolution: Dissolve 10 mmol of 4-(2-aminoethyl)benzoic acid in 20 mL of Water/Dioxane (1:1).

-

Basification: Add 15 mmol of

to ensure the amine is unprotonated (pH ~8-9). -

Addition: Add 11 mmol of Fmoc-OSu slowly at 0°C.

-

Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (EtOAc/Hexane).[3]

-

Workup: Acidify with 1N HCl to pH 2. The product will precipitate as a white solid.

-

Purification: Filter, wash with water, and recrystallize from Ethanol/Water.

Solid Phase Peptide Synthesis (SPPS) Workflow

This molecule is typically used to introduce a spacer. The carboxylic acid couples to the N-terminus of the growing peptide chain.

Critical Coupling Parameters:

-

Activation: HBTU or HATU (0.95 eq) with DIEA (2.0 eq).

-

Time: 1–2 hours at RT.[4]

-

Monitoring: The Kaiser Test (Ninhydrin) is not effective for the coupling of this molecule (since the resin amine reacts), but it is effective for checking the deprotection of this molecule (primary amine formation).

Part 4: Mechanism of Action & Rationale

Why use the Ethyl Spacer?

Researchers choose 4-(Fmoc-2-aminoethyl)benzoic acid over 4-aminobenzoic acid (PABA) or Glycine spacers for specific reasons:

-

Insulation of Electronic Effects: In PABA, the amine is conjugated to the electron-withdrawing carbonyl. This lowers the nucleophilicity of the amine, making subsequent couplings difficult. The ethyl group in the title compound breaks this conjugation, keeping the amine reactive (similar to a standard amino acid).

-

Flexibility: The ethyl chain allows rotational freedom, preventing the "rigid rod" effect of pure aromatic linkers, which can improve the solubility and binding kinetics of the final drug conjugate.

-

Hydrophobicity: The aromatic ring introduces

-

Deprotection Mechanism (E1cB)

The removal of the Fmoc group proceeds via an E1cB elimination mechanism driven by the acidity of the fluorenyl ring proton (pKa ~22.6 in DMSO).

-

Deprotonation: Piperidine removes the acidic proton from the fluorenyl 9-position.

-

Elimination: The resulting carbanion eliminates dibenzofulvene, releasing

and the free amine. -

Scavenging: The dibenzofulvene byproduct is scavenged by excess piperidine to prevent re-attachment.[1]

References

-

PubChem. (n.d.).[5] 4-(2-aminoethyl)benzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. (Standard reference for Fmoc SPPS protocols).

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of protection/deprotection mechanisms).

Sources

A Technical Guide to the Applications of 4-(Fmoc-2-aminoethyl)-benzoic Acid in Peptide Chemistry

Abstract

This technical guide provides an in-depth exploration of the applications of 4-(Fmoc-2-aminoethyl)-benzoic acid in modern peptide chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles and practical methodologies for leveraging this versatile building block. We will delve into its role as a non-natural amino acid for introducing a stable spacer, its utility in the construction of cyclic peptides, and its strategic incorporation into peptide-drug conjugates (PDCs). This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure technical accuracy and reproducibility.

Introduction: The Strategic Advantage of a Bifunctional Linker

In the landscape of peptide science, the ability to introduce specific functionalities and structural constraints is paramount for modulating biological activity, stability, and therapeutic potential. 4-(Fmoc-2-aminoethyl)-benzoic acid is a valuable synthetic building block that serves as a bifunctional linker, offering both an amine and a carboxylic acid group at a defined distance.[1] Its fluorenylmethoxycarbonyl (Fmoc) protected amine allows for seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, while the benzoic acid moiety provides a rigid scaffold and a point for further chemical modification.[1]

The ethylamine linker attached to the para position of the benzoic acid provides a defined spatial separation, which can be critical in applications such as peptide-drug conjugates, where steric hindrance between the peptide and the payload can impact efficacy.[2] Furthermore, the aromatic nature of the benzoic acid ring can introduce a degree of rigidity into the peptide backbone or a linker, influencing its conformation and interaction with biological targets.[3]

This guide will provide a comprehensive overview of the key applications of 4-(Fmoc-2-aminoethyl)-benzoic acid, complete with detailed experimental protocols and the underlying scientific rationale.

Core Application: Incorporation into Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The primary application of 4-(Fmoc-2-aminoethyl)-benzoic acid is its incorporation as a non-natural amino acid or a spacer element within a peptide sequence. This is achieved through well-established Fmoc-based SPPS protocols.[4][5] The Fmoc protecting group is base-labile, making it orthogonal to the acid-labile side-chain protecting groups commonly used in peptide synthesis, allowing for selective deprotection and chain elongation.[5][6]

Mechanism of Fmoc Deprotection and Peptide Coupling

The Fmoc group is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] The mechanism proceeds via a β-elimination reaction, initiated by the abstraction of the acidic proton on the fluorenyl ring system by the basic piperidine.[5]

The subsequent coupling of the next Fmoc-protected amino acid is facilitated by a coupling reagent, such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), which activates the carboxylic acid of the incoming amino acid to form a highly reactive ester, susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[4]

Experimental Protocol: Incorporation of 4-(Fmoc-2-aminoethyl)-benzoic Acid into a Peptide Sequence

This protocol outlines the manual synthesis of a peptide containing 4-(Fmoc-2-aminoethyl)-benzoic acid on a Rink Amide resin.

Materials:

-

Rink Amide resin (0.5-1.0 mmol/g loading)

-

4-(Fmoc-2-aminoethyl)-benzoic acid

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Diethyl ether, cold

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

-

-

Coupling of 4-(Fmoc-2-aminoethyl)-benzoic Acid:

-

In a separate vial, dissolve 4-(Fmoc-2-aminoethyl)-benzoic acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

-

Add the activated solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

To monitor the reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

Wash the resin with DMF (5-7 times) and DCM (3 times).

-

-

Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent Fmoc-amino acid in the desired sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Reagent Quantities for a 0.1 mmol Synthesis

| Reagent | Equivalents | Amount |

| Rink Amide Resin (0.7 mmol/g) | 1 | ~143 mg |

| 4-(Fmoc-2-aminoethyl)-benzoic acid | 3 | 0.3 mmol, ~129 mg |

| Fmoc-amino acids | 3 | 0.3 mmol |

| HBTU | 2.9 | 0.29 mmol, ~110 mg |

| HOBt | 3 | 0.3 mmol, ~46 mg |

| DIPEA | 6 | 0.6 mmol, ~105 µL |

| 20% Piperidine in DMF | - | As needed |

| Cleavage Cocktail (TFA/TIS/H₂O) | - | ~5 mL |

Diagram 1: SPPS Workflow for Incorporating 4-(Fmoc-2-aminoethyl)-benzoic Acid

A generalized workflow for the solid-phase synthesis of a peptide incorporating 4-(Fmoc-2-aminoethyl)-benzoic acid.

Advanced Application: Peptide Cyclization

Peptide cyclization is a powerful strategy to enhance metabolic stability, receptor affinity, and selectivity. 4-(Fmoc-2-aminoethyl)-benzoic acid can be strategically incorporated to facilitate head-to-tail or side-chain-to-side-chain cyclization.

Representative Protocol: On-Resin Head-to-Tail Cyclization

This protocol describes a representative method for on-resin cyclization where 4-(Fmoc-2-aminoethyl)-benzoic acid acts as a non-natural amino acid within the cyclic peptide backbone.

Prerequisites:

-

The linear peptide containing 4-(Fmoc-2-aminoethyl)-benzoic acid is synthesized on a highly acid-labile resin (e.g., 2-chlorotrityl chloride resin) to allow for selective cleavage of the peptide from the resin while keeping the side-chain protecting groups intact.[4]

Procedure:

-

Synthesis of Linear Peptide: Synthesize the linear peptide on 2-chlorotrityl chloride resin, incorporating 4-(Fmoc-2-aminoethyl)-benzoic acid at the desired position. The C-terminal amino acid should have its carboxyl group protected, and the N-terminal amino acid should have its Fmoc group removed.

-

Cleavage of Protected Peptide from Resin:

-

Wash the resin-bound protected peptide with DCM.

-

Treat the resin with a solution of 1-5% TFA in DCM for 30-60 minutes.

-

Filter the resin and collect the filtrate containing the fully protected linear peptide.

-

Neutralize the filtrate with a base such as DIPEA.

-

-

Solution-Phase Cyclization:

-

Dilute the protected linear peptide in a suitable solvent (e.g., DMF or DCM) to a low concentration (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.

-

Add a coupling reagent such as (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or HATU and a base like DIPEA.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

-

Deprotection and Purification:

-

Once cyclization is complete, remove the solvent under reduced pressure.

-

Treat the crude cyclic peptide with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to remove the side-chain protecting groups.

-

Precipitate, wash, and purify the cyclic peptide as described in the SPPS protocol.

-

Diagram 2: On-Resin Synthesis and Solution-Phase Cyclization

A representative workflow for the synthesis of a cyclic peptide using 4-(Fmoc-2-aminoethyl)-benzoic acid.

Advanced Application: Peptide-Drug Conjugates (PDCs)

PDCs are a promising class of targeted therapeutics that utilize a peptide to deliver a cytotoxic payload to diseased cells.[7] The linker connecting the peptide and the drug is a critical component influencing the PDC's stability, solubility, and drug-release mechanism.[2] 4-(Fmoc-2-aminoethyl)-benzoic acid can serve as a rigid component within the linker structure.

Representative Protocol: Synthesis of a PDC with a 4-(2-Aminoethyl)-benzoic Acid-Containing Linker

This protocol describes a representative strategy for constructing a PDC where the 4-(2-aminoethyl)-benzoic acid moiety is part of the linker.

Strategy:

-

Synthesize the targeting peptide on a solid support, incorporating a reactive handle (e.g., a C-terminal cysteine).

-

Synthesize the linker-drug conjugate separately.

-

Conjugate the peptide to the linker-drug moiety in solution.

Procedure:

-

Peptide Synthesis: Synthesize the targeting peptide using standard Fmoc-SPPS, incorporating a unique reactive handle, such as a C-terminal cysteine with a trityl protecting group (Cys(Trt)).

-

Linker-Drug Synthesis:

-

The carboxylic acid of 4-(Fmoc-2-aminoethyl)-benzoic acid can be activated and coupled to a drug molecule containing a free amine, or vice versa.

-

Alternatively, the benzoic acid can be functionalized with a click chemistry handle (e.g., an azide or alkyne) for subsequent conjugation.

-

-

Peptide-Linker Conjugation (Thiol-Maleimide Ligation Example):

-

Cleave and deprotect the peptide from the resin, ensuring the C-terminal cysteine is deprotected to a free thiol.

-

The linker-drug conjugate should possess a maleimide group. This can be achieved by reacting the deprotected amine of the 4-(2-aminoethyl)-benzoic acid moiety (after cleavage of the Fmoc group) with a maleimide-containing crosslinker.

-

Dissolve the purified peptide and the linker-drug conjugate in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5).

-

Mix the two components and allow the reaction to proceed at room temperature. The thiol group of the cysteine will undergo a Michael addition with the maleimide group of the linker.

-

Monitor the reaction by LC-MS.

-

-

Purification: Purify the final PDC by RP-HPLC.

Diagram 3: Strategy for Peptide-Drug Conjugation

A representative strategy for the synthesis of a peptide-drug conjugate incorporating a 4-(2-aminoethyl)-benzoic acid-based linker.

Conclusion

4-(Fmoc-2-aminoethyl)-benzoic acid is a highly versatile and valuable tool in the peptide chemist's arsenal. Its straightforward incorporation into standard Fmoc-SPPS workflows allows for the precise introduction of a rigid, bifunctional spacer. This guide has provided a comprehensive overview of its applications, from its fundamental use as a building block to its strategic role in the construction of complex architectures such as cyclic peptides and peptide-drug conjugates. The detailed protocols and mechanistic insights presented herein are intended to empower researchers to confidently and effectively utilize this compound in their pursuit of novel peptide-based therapeutics and research tools.

References

-

Chem-Impex. (n.d.). Acide 4-(Fmoc-2-aminoéthyl)-benzoïque. Retrieved from [Link]

- Google Patents. (1996). US5516891A - Liquid phase synthesis of peptides and peptide derivatives.

- Google Patents. (2021). US11186608B2 - Solid phase synthesis of acylated peptides.

- Google Patents. (2022). WO2022109456A1 - Methods of making and using platforms for peptide synthesis and compositions thereof.

-

Chem-Impex. (n.d.). 4-[2-(Fmoc-amino)ethyloxy]benzoic acid. Retrieved from [Link]

-

Vankayala, R., & Kallu, J. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules, 26(1), 143. Retrieved from [Link]

-

European Patent Office. (2024). EP 4247541 B1 - METHODS OF MAKING AND USING PLATFORMS FOR PEPTIDE SYNTHESIS AND COMPOSITIONS THEREOF. Retrieved from [Link]

-

Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion protein linkers: property, design and functionality. Advanced drug delivery reviews, 65(10), 1357–1369. Retrieved from [Link]

-

Science and Enterprise. (2023). Patent Issued for Synthetic Peptide Chain Techniques. Retrieved from [Link]

-

Abu-Amara, O., & Kratz, F. (2009). Development of Protein-Binding Bifunctional Linkers for a New Generation of Dual-Acting Prodrugs. Bioconjugate Chemistry, 20(2), 209-219. Retrieved from [Link]

-

Miller, B. T., & Imperiali, B. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au, 2(9), 2039-2046. Retrieved from [Link]

-

White Rose Research Online. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. Retrieved from [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Tomita, K., et al. (2007). Fmoc-based solid-phase synthesis of GPR54-agonistic pentapeptide derivatives containing alkene- and fluoroalkene-dipeptide isosteres. Biopolymers, 88(2), 272-278. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-4-Abz-OH [185116-43-2]. Retrieved from [Link]

- Google Patents. (2018). WO2018129171A1 - Enzymatically activatable peptide-redox modulator conjugates and use thereof.

-

Zoromski, L. C., & Kulkarni, C. (2025). Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. ACS medicinal chemistry letters. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. chempep.com [chempep.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing 4-(Fmoc-2-aminoethyl)-benzoic Acid

Introduction: Expanding the Peptide Chemistries Toolkit with 4-(Fmoc-2-aminoethyl)-benzoic Acid

In the landscape of therapeutic peptide development and chemical biology, the modification of a peptide's C-terminus is a critical strategy for enhancing its biological activity, stability, and pharmacokinetic profile. The incorporation of non-natural amino acids and specialized linkers is a cornerstone of modern solid-phase peptide synthesis (SPPS). Among these valuable reagents, 4-(Fmoc-2-aminoethyl)-benzoic acid (Fmoc-AEBA) has emerged as a versatile building block. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected amine and a carboxylic acid, allows for its integration into a peptide sequence to introduce a stable ethylamide linkage at the C-terminus. This modification can significantly alter the peptide's properties, often leading to increased resistance to enzymatic degradation and improved receptor-binding affinity.

This technical guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-AEBA into a peptide sequence using standard Fmoc-based SPPS. We will delve into the rationale behind the selection of resins and coupling strategies, provide step-by-step instructions for the synthesis workflow, and outline the optimal conditions for the final cleavage and deprotection of the modified peptide.

The Strategic Advantage of Fmoc-AEBA in Peptide Design

The primary application of Fmoc-AEBA in SPPS is the generation of peptides with a C-terminal ethylamide. This is achieved by first coupling the Fmoc-AEBA to a suitable solid support, followed by the sequential addition of amino acids to its deprotected N-terminus. The resulting peptide is linked to the resin via the benzoic acid portion of the AEBA moiety. Upon final cleavage, the peptide is released with a stable C-terminal N-(2-phenylethyl)amide structure. This modification mimics the native peptide amide while introducing a non-hydrolyzable bond, a key feature for developing long-acting peptide therapeutics.

Experimental Workflows and Protocols

Resin Selection and Preparation: The Foundation of a Successful Synthesis

The choice of solid support is paramount for a successful SPPS campaign. For the attachment of Fmoc-AEBA, a resin with a hydroxyl functional group is required to form an ester linkage with the carboxylic acid of the AEBA moiety. Wang resin is a highly suitable and commonly used support for this purpose due to its acid lability, allowing for cleavage of the final peptide under standard trifluoroacetic acid (TFA) conditions.

Protocol 1: Swelling the Wang Resin

-

Place the desired amount of Wang resin (typically with a substitution of 0.5-1.0 mmol/g) into a reaction vessel.

-

Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin beads completely.

-

Allow the resin to swell for at least 1 hour at room temperature with gentle agitation. This ensures that the reactive sites within the resin beads are accessible for the subsequent coupling reaction.

-

After swelling, drain the DMF from the reaction vessel.

Loading of 4-(Fmoc-2-aminoethyl)-benzoic Acid onto Wang Resin

The covalent attachment of Fmoc-AEBA to the hydroxyl groups of the Wang resin is a critical step that dictates the overall yield of the synthesis. An efficient esterification reaction is required. The following protocol utilizes a combination of a carbodiimide coupling agent and a catalyst to achieve high loading efficiency.

Protocol 2: Fmoc-AEBA Loading

| Reagent | Molar Equivalence (relative to resin capacity) |

| 4-(Fmoc-2-aminoethyl)-benzoic acid | 2.0 - 4.0 eq. |

| N,N'-Diisopropylcarbodiimide (DIC) | 2.0 - 4.0 eq. |

| 4-(Dimethylamino)pyridine (DMAP) | 0.1 - 0.2 eq. |

-

Dissolve 4-(Fmoc-2-aminoethyl)-benzoic acid (2-4 eq.) in a minimal amount of DMF.

-

In a separate vial, dissolve N,N'-Diisopropylcarbodiimide (DIC) (2-4 eq.) in DMF.

-

Add the DIC solution to the Fmoc-AEBA solution and mix.

-

In a third vial, dissolve a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq.) in DMF.

-

Add the Fmoc-AEBA/DIC solution to the swollen and drained Wang resin.

-

Add the DMAP solution to the resin slurry.

-

Allow the reaction to proceed for 4-12 hours at room temperature with gentle agitation.

-

After the coupling reaction, drain the vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (MeOH) (3x) to remove any unreacted reagents and by-products.

-

Dry the resin under vacuum.

Causality and Expert Insights: The use of DIC as a coupling agent facilitates the formation of a reactive O-acylisourea intermediate from the carboxylic acid of Fmoc-AEBA. DMAP acts as a nucleophilic catalyst, accelerating the esterification reaction with the hydroxyl groups on the Wang resin. Using an excess of the Fmoc-AEBA and coupling reagents ensures a high loading efficiency, which is crucial for the overall yield of the final peptide.

Peptide Chain Elongation: The Iterative Cycle of SPPS

With the Fmoc-AEBA successfully loaded onto the resin, the peptide chain can be elongated in the C-to-N direction using standard Fmoc-SPPS protocols. This involves a repetitive cycle of Fmoc deprotection and amino acid coupling.

Protocol 3: Standard Fmoc-SPPS Cycle

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Drain the deprotection solution and repeat the treatment for another 10-15 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 eq.) using a suitable coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3-5 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating free amines), a second coupling may be necessary.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat: Repeat steps 1 and 2 for each amino acid in the desired peptide sequence.

Final Cleavage and Deprotection: Releasing the C-Terminal Ethylamide Peptide

The final step in the synthesis is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide, particularly the presence of sensitive residues such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Arginine (Arg).

The Chemistry of Cleavage: The ester linkage between the AEBA moiety and the Wang resin is susceptible to acidolysis. Treatment with a strong acid, typically trifluoroacetic acid (TFA), will cleave this bond, releasing the peptide with a C-terminal carboxylic acid at the benzoic acid position. The ethylamine portion remains attached to the C-terminal amino acid of the synthesized peptide, resulting in the desired C-terminal ethylamide.

Protocol 4: Cleavage from the Resin

Standard Cleavage Cocktail (Reagent K):

| Component | Percentage (v/v) |

| Trifluoroacetic acid (TFA) | 82.5% |

| Phenol | 5% |

| Water | 5% |

| Thioanisole | 5% |

| 1,2-Ethanedithiol (EDT) | 2.5% |

-

After the final Fmoc deprotection and washing of the fully assembled peptide-resin, dry the resin thoroughly under vacuum.

-

Prepare the cleavage cocktail fresh in a fume hood.

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Allow the cleavage reaction to proceed for 2-4 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual organic impurities.

-

Dry the crude peptide pellet under vacuum.

Expert Insights on Scavengers: The components of the cleavage cocktail are not arbitrary.

-

TFA: The strong acid that cleaves the peptide from the resin and removes most side-chain protecting groups.

-

Water: Acts as a scavenger for carbocations generated during the cleavage of tert-butyl based protecting groups.

-

Phenol: Protects tyrosine and tryptophan residues from re-alkylation.

-

Thioanisole: A scavenger for benzyl and other protecting groups and helps to prevent the re-attachment of cleaved protecting groups.

-

1,2-Ethanedithiol (EDT): A scavenger for trityl groups and helps to prevent the oxidation of methionine and cysteine residues.

Visualization of the Workflow

Caption: Workflow for SPPS using Fmoc-AEBA.

Conclusion and Future Perspectives

The use of 4-(Fmoc-2-aminoethyl)-benzoic acid in solid-phase peptide synthesis provides a robust and reliable method for the introduction of a C-terminal ethylamide modification. The protocols outlined in this guide, based on well-established Fmoc-SPPS principles, offer a clear pathway for researchers to synthesize these valuable modified peptides. The resulting peptides, with their enhanced stability and potentially improved biological activity, are of significant interest in the fields of drug discovery and development. As the demand for more sophisticated and potent peptide therapeutics continues to grow, the strategic application of unique building blocks like Fmoc-AEBA will undoubtedly play a pivotal role in advancing the frontiers of peptide science.

References

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

-

Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press. [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]

-

Tomita, K., Narumi, T., Niida, A., Oishi, S., Ohno, H., & Fujii, N. (2007). Fmoc-based solid-phase synthesis of GPR54-agonistic pentapeptide derivatives containing alkene-and fluoroalkene-dipeptide isosteres. Biopolymers, 88(2), 272-278. [Link]

-

Lever, S. G., Lenci, E., & Trabocchi, A. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N-or S-nucleophiles. Organic & Biomolecular Chemistry, 14(11), 3124-3131. [Link]

Synthesis of Peptide Conjugates with 4-(Fmoc-2-aminoethyl)-benzoic Acid Spacer: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of a Rigid Spacer in Peptide Conjugates

In the realm of peptide-based therapeutics and diagnostics, the conjugation of functional moieties—such as fluorophores, cytotoxic drugs, or imaging agents—is a cornerstone of modern drug design. The choice of a linker to bridge the peptide and the functional molecule is far from trivial; it can profoundly influence the conjugate's stability, solubility, and biological activity. This guide provides a detailed protocol for the synthesis of peptide conjugates using 4-(Fmoc-2-aminoethyl)-benzoic acid, a bifunctional spacer that offers a unique combination of rigidity and chemical versatility.

The 4-(Fmoc-2-aminoethyl)-benzoic acid linker provides a defined spatial separation between the peptide and the conjugated molecule. Its rigid aromatic core helps to prevent undesirable interactions between the two components, potentially preserving the peptide's native conformation and, consequently, its biological function. The Fmoc-protected amine allows for standard solid-phase or solution-phase peptide synthesis strategies, while the carboxylic acid provides a handle for the subsequent attachment of a desired payload. This guide will detail the synthetic workflow, from the activation of the spacer to the final purification of the conjugate, providing insights into the critical parameters at each step.

Core Principles and Strategic Considerations

The synthesis of peptide conjugates using 4-(Fmoc-2-aminoethyl)-benzoic acid can be approached via two primary strategies: solid-phase synthesis (SPS) and solution-phase synthesis. The choice between these methods depends on several factors, including the length of the peptide, the scale of the synthesis, and the nature of the molecule to be conjugated.

-

Solid-Phase Synthesis (SPS): This approach is ideal for the synthesis of the peptide-spacer conjugate directly on a solid support. The peptide is assembled on the resin using standard Fmoc chemistry. Following the final deprotection of the N-terminal amino acid, the 4-(Fmoc-2-aminoethyl)-benzoic acid spacer is coupled to the free amine. Subsequently, the Fmoc group on the spacer is removed, and the desired molecule can be attached to the newly exposed amine. Alternatively, the peptide can be cleaved from the resin with the spacer attached, and the final conjugation can be performed in solution.

-

Solution-Phase Synthesis: In this strategy, the peptide is first synthesized and purified. The 4-(Fmoc-2-aminoethyl)-benzoic acid spacer is then activated and coupled to the N-terminus of the peptide in solution. After purification of the peptide-spacer intermediate, the Fmoc group is removed to allow for the final conjugation step. This method is often preferred for shorter peptides or when the molecule to be conjugated is not compatible with the conditions of solid-phase synthesis.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a peptide conjugate using the 4-(Fmoc-2-aminoethyl)-benzoic acid spacer, highlighting the key stages of the process.

Troubleshooting & Optimization

Technical Support Center: A-Z Guide for 4-(Fmoc-2-aminoethyl)-benzoic acid

Welcome to the technical support center for 4-(Fmoc-2-aminoethyl)-benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile, non-canonical amino acid in their synthetic workflows. We understand that realizing the full potential of this reagent can be challenged by its limited solubility in N,N-Dimethylformamide (DMF), a cornerstone solvent in peptide synthesis.[1][2]

This document provides a logically structured, in-depth troubleshooting guide and a comprehensive FAQ section. Our goal is to equip you with the scientific rationale and field-tested protocols to overcome solubility hurdles, ensuring the efficiency and success of your experiments.

Part 1: Troubleshooting Guide for Solubility Enhancement

This section is structured as a tiered, problem-and-solution guide. We recommend proceeding through these steps sequentially, starting with the least invasive methods.

Q1: My 4-(Fmoc-2-aminoethyl)-benzoic acid is not dissolving or is dissolving very slowly in fresh, high-purity DMF at room temperature. What are the first-line physical methods I should try?

Answer:

Initial insolubility is a common observation and is often due to the molecule's high crystal lattice energy and propensity to form intermolecular hydrogen bonds. Before introducing chemical additives, we recommend leveraging physical methods to provide the necessary activation energy for dissolution.

The primary cause of poor solubility for complex molecules like this is often the strong intermolecular forces in the solid state.[3] Physical methods like sonication and gentle heating directly address this by supplying the energy needed to break apart the solid lattice and disrupt aggregates, allowing the solvent molecules to solvate the individual solute molecules.[4]

Step-by-Step Protocol 1: Sonication & Gentle Warming

-

Initial Slurry Preparation: In a clean, dry vessel, add the solid 4-(Fmoc-2-aminoethyl)-benzoic acid. Add the desired volume of high-purity, amine-free DMF to create a slurry.

-

Vigorous Agitation: Begin by vortexing the slurry vigorously for 1-2 minutes at room temperature.

-

Sonication: Place the vessel in a sonicator bath. Sonicate the mixture in intervals of 5-10 minutes.

-

Causality: Sonication utilizes ultrasonic waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[5][6] This process generates intense localized shear forces that mechanically break apart solute aggregates and accelerate the dissolution process.[4][7]

-

Critical Note: Prolonged sonication can generate heat.[4] Monitor the temperature of the bath to ensure it does not exceed 40°C, as higher temperatures can risk thermal degradation of the Fmoc protecting group.[3][4]

-

-

Gentle Heating: If sonication is insufficient, gently warm the solution to 30-40°C using a water bath or heating mantle with constant stirring.[3][4]

-

Causality: Increasing the temperature enhances the kinetic energy of both the solvent and solute molecules, which helps to overcome the intermolecular forces holding the crystal lattice together.

-

-

Assessment: After each step, visually inspect the solution for remaining particulate matter. Once the solution is clear, allow it to cool to room temperature before proceeding with your synthesis.

Q2: I've applied heat and sonication, but my compound remains partially insoluble. What is the next logical step without significantly altering the chemical environment?

Answer:

If physical methods alone are not sufficient, the next step is to modify the properties of the solvent system by introducing a co-solvent. This is often effective and is chemically less invasive than adding bases or salts.

Co-Solvent Rationale: DMF is a powerful polar aprotic solvent, but the complex structure of 4-(Fmoc-2-aminoethyl)-benzoic acid, with its large hydrophobic Fmoc group and polar benzoic acid moiety, can lead to aggregation that DMF alone cannot disrupt.[3] Co-solvents can alter the bulk polarity and solvating characteristics of the medium to better accommodate such molecules.

N-Methyl-2-pyrrolidone (NMP) is an excellent first choice. It is a stronger, more polar solvent than DMF and is highly effective at solvating protected amino acids and disrupting aggregation.[1] Dichloromethane (DCM) can also be used, as it can help solvate the hydrophobic Fmoc group, though it is less polar overall.[4]

Step-by-Step Protocol 2: Co-Solvent Addition

-

Prepare the Slurry: Begin with your partially dissolved slurry of the compound in DMF from the previous step.

-

Introduce Co-Solvent: Add NMP or DCM to the DMF solution in a stepwise manner. Start by adding the co-solvent to constitute 10% of the total volume (e.g., add 1 mL of NMP to 9 mL of DMF).

-

Agitate and Observe: After each addition, vortex and/or gently sonicate the mixture and observe for improved dissolution.

-

Optimize Ratio: If solubility does not improve, incrementally increase the co-solvent concentration up to a 1:1 ratio with DMF. A mixture of DCM/DMF/NMP (1:1:1) has also been shown to be effective for overcoming difficult sequences.

-

Final Check: Once a clear solution is obtained, it can be used directly in your downstream application, such as solid-phase peptide synthesis (SPPS), as these solvents are fully compatible.[8]

| Co-Solvent | Mechanism of Action | Recommended Starting % (v/v) | Max Recommended % (v/v) |

| N-Methyl-2-pyrrolidone (NMP) | Increases solvent polarity and disrupts H-bonding. Often a stronger solvent for Fmoc-AAs.[1][3] | 10 - 25% | 50% (or used as primary solvent) |

| Dichloromethane (DCM) | Less polar; helps solvate the hydrophobic Fmoc group.[4] | 10 - 20% | 33% |

| Dimethyl Sulfoxide (DMSO) | Highly polar aprotic solvent, excellent at disrupting aggregates.[9] | 5 - 10% | 25% |

Q3: Even with co-solvents, I'm struggling to achieve complete dissolution for a high-concentration stock solution. What are the recommended chemical modification approaches?

Answer:

When physical methods and co-solvents fail, the most robust strategy is to chemically, yet reversibly, modify the solute to enhance its solubility. The primary target for this molecule is the carboxylic acid of the benzoic acid group. By converting this acidic proton into a salt, you dramatically increase the polarity and, consequently, the solubility in a polar solvent like DMF.

There are two field-proven methods for this: the addition of a sterically hindered organic base or the use of a chaotropic salt.

Method A: In-Situ Salt Formation with a Hindered Base

Rationale: Adding a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) will deprotonate the carboxylic acid, forming a highly soluble diisopropylethylammonium carboxylate salt in situ. This is a standard practice in peptide coupling reactions.[10]

Step-by-Step Protocol 3A: Base-Mediated Dissolution

-

Prepare Slurry: Create a slurry of the 4-(Fmoc-2-aminoethyl)-benzoic acid in the desired volume of DMF (or a DMF/NMP mixture).

-

Add Base: Using a calibrated micropipette, add DIPEA to the slurry. Start with 0.95 equivalents relative to the molar amount of your compound.

-

Agitate: Vortex the solution. Dissolution should be nearly instantaneous. If some solid remains, add DIPEA dropwise until a clear solution is achieved, but do not exceed 1.05 equivalents.

-

Proceed to Coupling: This solution can now be used directly for activation (e.g., with HBTU, HATU, PyBOP) and coupling in SPPS. The base is required for these coupling reactions anyway.[10]

⚠️ Critical Warning on Base Selection and Stoichiometry:

-

Use a Hindered Base: Only use a sterically hindered tertiary amine like DIPEA or sym-collidine.[10]

-

Avoid Primary/Secondary Amines: Do NOT use primary or secondary amines (e.g., piperidine, triethylamine) for this purpose. These bases are nucleophilic and will prematurely cleave the Fmoc protecting group.[11]

-

Control Stoichiometry: Excess base can slowly cause Fmoc deprotection over time, even with DIPEA.[12] Prepare the solution immediately before use.

Method B: Using a Chaotropic Salt Additive

Rationale: Chaotropic salts, such as Lithium Chloride (LiCl), work by disrupting the organized hydrogen-bonding network of the solvent and interfering with the non-covalent intermolecular interactions (like π-stacking from Fmoc groups and H-bonding) that cause solute aggregation.[3] This effectively increases the solvating power of DMF.

Step-by-Step Protocol 3B: Dissolution with LiCl

-

Prepare LiCl/DMF Stock: Prepare a 0.5 M to 1.0 M stock solution of LiCl in DMF. This may require gentle warming to fully dissolve the salt. Ensure the solution is clear and particulate-free before use.

-

Dissolve Compound: Use this LiCl/DMF stock solution as your primary solvent to dissolve the 4-(Fmoc-2-aminoethyl)-benzoic acid, following the steps in Q1 (agitation, sonication).

-

Application: This method is highly effective and is known to improve difficult coupling reactions by preventing on-resin aggregation as well.

Troubleshooting Decision Workflow

Caption: Troubleshooting workflow for dissolving 4-(Fmoc-2-aminoethyl)-benzoic acid.

Part 2: Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of 4-(Fmoc-2-aminoethyl)-benzoic acid make it so challenging to dissolve in DMF?

A: The difficulty arises from a combination of competing structural features:

-

Hydrophobic Fmoc Group: The large, planar fluorenyl group is highly hydrophobic and prone to π-π stacking, which promotes aggregation.

-

Acidic Carboxylic Acid: The benzoic acid moiety is polar and capable of strong intermolecular hydrogen bonding, creating sheet-like structures that resist solvation.[3]

-

Amphipathic Nature: The molecule has distinct hydrophobic (Fmoc) and hydrophilic (acid) ends, making it structurally awkward for a single solvent to effectively solvate both ends simultaneously.

-

Potential for Zwitterion Formation: Although less likely in aprotic DMF, the presence of both an acidic (COOH) and a basic (the secondary amine of the Fmoc carbamate) site can contribute to strong electrostatic interactions.

Q2: Could the quality of my DMF be the cause of the problem?

A: Absolutely. The purity and age of your DMF are critical. Old or low-grade DMF can contain degradation impurities like dimethylamine and formic acid.[1] Dimethylamine, being a secondary amine, can cause slow cleavage of the Fmoc group, while formic acid can interfere with pH-sensitive steps.[1] Always use high-purity, anhydrous, amine-free DMF, preferably from a freshly opened bottle, for consistent results.

Q3: I used DIPEA to dissolve the compound, and the solution turned faintly yellow. Should I be concerned?

A: A faint yellow tinge is not unusual but should be noted. It can be an indicator of a very small amount of Fmoc deprotection. The Fmoc cleavage product, dibenzofulvene, forms a fulvene-piperidine adduct that is colored.[11] While DIPEA is much less effective at this than piperidine, some deprotection can occur, especially if the solution is left to stand for a prolonged period or if the DIPEA contains primary/secondary amine impurities. To minimize this, always use high-purity DIPEA and prepare the solution immediately before its use in the coupling step.

Q4: Will using additives like LiCl or DIPEA negatively impact my subsequent coupling reaction in SPPS?

A: On the contrary, these additives are often beneficial.

-

DIPEA: It is a required activator base for most common phosphonium (PyBOP, HBTU) and aminium (HATU, HCTU) based coupling reagents.[10] Its presence is integral to the reaction.

-

LiCl: The use of chaotropic salts like LiCl is a well-established technique to improve "difficult" couplings, particularly those prone to on-resin aggregation.[3] It helps keep the growing peptide chain solvated and accessible, improving reaction kinetics. Therefore, its presence is not only benign but often advantageous.

References

- BenchChem Technical Support. (2025). Addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis. BenchChem.

- BenchChem Technical Support. (2025). Strategies to improve the solubility of Fmoc-L-Ala-MPPA. BenchChem.

- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.

- PubChem. (n.d.). 4-(2-Aminoethyl)benzoic acid.

- LCGC International. (2022). Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses.

- Methods for Removing the Fmoc Group. (n.d.). SpringerLink.

- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec.

- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.

- BenchChem Technical Support. (2025). Application of N,N-Dimethylformamide (DMF)

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Merck Millipore. (n.d.).

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.

- BenchChem Technical Support. (2025). A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO. BenchChem.

- ResearchGate. (2013). Effect of sonication conditions: Solvent, time, temperature and reactor type on the preparation of micron sized vermiculite particles.

- Price, G. J., & Smith, P. F. (1993). Ultrasonic degradation of polymer solutions: 2. The effect of temperature, ultrasound intensity and dissolved gases on polystyrene in toluene. Polymer, 34(19), 4111-4117.

- National Center for Biotechnology Information. (2023).

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Sonoluminescence intensity and ultrasonic cavitation temperature in organic solvents: Effects of generated radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(2-Aminoethyl)benzoic acid | C9H11NO2 | CID 506066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bachem.com [bachem.com]

- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 12. renyi.hu [renyi.hu]

troubleshooting incomplete coupling of 4-(Fmoc-2-aminoethyl)-benzoic acid

Introduction: The "Rigid Linker" Challenge

You are likely using 4-(Fmoc-2-aminoethyl)-benzoic acid (CAS: 132223-24-4) to introduce a rigid aromatic spacer into your peptide sequence.[1] Unlike standard amino acids, this molecule presents a dual challenge:

-

Aromatic Deactivation: The carboxylic acid is attached directly to a benzene ring, reducing the electrophilicity of the activated ester compared to aliphatic amino acids (e.g., Gly, Ala).

-

Hydrophobicity: The combination of the Fmoc group and the aromatic core creates significant solubility issues, leading to precipitation within the resin matrix before coupling can occur.

This guide treats the coupling process as a system. If the system fails, it is due to one of three barriers: Solubility , Activation , or Aggregation .

Module 1: The Solubility Barrier

User Question: “The coupling solution turns cloudy immediately upon addition to the resin, and the coupling fails. What is happening?”

Diagnosis: The linker is precipitating out of solution. Standard SPPS solvents (pure DMF) are often insufficient for this hydrophobic aromatic linker at high concentrations.

Troubleshooting Protocol

| Variable | Standard Condition | Optimized Condition (The Fix) |

| Solvent | DMF (Dimethylformamide) | NMP (N-Methyl-2-pyrrolidone) or DMSO/NMP (1:4) |

| Concentration | 0.5 M | 0.2 – 0.3 M (Lower concentration prevents crashing out) |

| Temperature | Room Temp (25°C) | 50°C – 60°C (Microwave or water bath) |

Technical Insight: NMP has a higher dielectric constant and better solubilizing power for aromatic Fmoc-derivatives than DMF.[1] If the linker precipitates, it coats the resin beads, physically blocking access to the reactive amines.

Action Step:

-

Dissolve the linker in NMP at 0.2 M.[1]

-

If it remains turbid, add DMSO dropwise until clear (up to 20% v/v).[1]

-

Heat the solution to 40°C before adding the coupling reagent to ensure full dissolution.

Module 2: The Activation Barrier

User Question: “The linker is fully dissolved, but after 2 hours, the Kaiser test is still positive (blue). Why is the reaction so slow?”

Diagnosis: You are likely using a standard carbodiimide (DIC/Oxyma) or phosphonium (PyBOP) activation.[1] These are often too weak for aromatic carboxylic acids, which suffer from electronic stabilization of the carbonyl carbon.

The Solution: Switch to Aminium/Uronium Salts

Aromatic acids require highly reactive active esters (OAt or OBt) generated in situ.[1]

| Reagent System | Suitability for this Linker | Why? |

| DIC / Oxyma | Low | Kinetics are too slow for deactivated aromatic acids. |

| PyBOP / HOBt | Medium | Better, but generates phosphorus byproducts that can be hard to wash. |

| HATU / HOAt | High (Gold Standard) | The 7-azabenzotriazole (HOAt) moiety utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate coupling by ~100x. |

Protocol: The "Power Coupling" Method

-

Equivalents: Use 3.0 eq of Linker, 2.9 eq of HATU, and 6.0 eq of DIPEA.

-

Note: Always use slightly less HATU than the acid to prevent capping the resin with the coupling reagent (guanidinylation).

-

-

Pre-activation: Mix Linker + HATU + DIPEA in NMP for 30 seconds (no longer) before adding to the resin.

-

Time: Allow to react for 60–90 minutes .

ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Warning: Do not use HATU if you are coupling onto an N-terminal Histidine, as it causes massive racemization. Since you are likely coupling this linker to a stable amine, HATU is safe.

Module 3: The Aggregation Barrier

User Question: “I’ve switched to NMP and HATU, but the coupling still stalls at 80-90%. Re-coupling doesn’t help.”

Diagnosis: The peptide chain on the resin has formed secondary structures (beta-sheets) or "pi-stacked" aggregates, collapsing the resin and hiding the N-terminus. This is common when introducing rigid aromatic spacers.

The Solution: "The Magic Mixture"

You must disrupt the hydrogen bonding network within the resin.

The Magic Mixture Recipe:

-

Solvent: DCM / DMF / NMP (1:1:1 ratio)

-

Chaotropic Salt: 1% Triton X-100 OR 0.4M LiCl (Lithium Chloride) OR 4M KSCN (Potassium Thiocyanate).[1]

Why it works: Chaotropic salts (LiCl, KSCN) disrupt the intermolecular hydrogen bonds holding the peptide aggregates together, forcing the chains to extend and exposing the N-terminus for the bulky linker.

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for troubleshooting this specific coupling failure.

Caption: Logical flow for diagnosing incomplete coupling of aromatic linkers. Blue=Start/End, Red=Problem, Green=Solution.

Module 4: Validation & Monitoring

User Question: “The Kaiser test is slightly orange/red, not blue. Is it done?”

Answer: Do NOT rely solely on the Kaiser (ninhydrin) test for this molecule.[1]

-

False Negatives: If the resin is aggregated, the ninhydrin cannot penetrate, giving a "clear" (yellow) result even if coupling failed.

-

False Positives: The aromatic amine on the linker itself (once coupled) can sometimes react slightly with ninhydrin, though the Fmoc group usually prevents this.

The Gold Standard: Micro-Cleavage

-

Take ~2-5 mg of resin beads.[1]

-

Treat with 100 µL of 95% TFA / 2.5% TIS / 2.5% H2O for 15 minutes.

-

Evaporate TFA with a nitrogen stream.[1]

-

Redissolve in MeCN/H2O and inject into LC-MS .[1]

-

Look for: The mass of the sequence plus the linker (Mass + 373 Da for the Fmoc-protected linker, or Mass + 151 Da if Fmoc is cleaved).

-

If you see Mass + 0: Coupling failed completely.

-

If you see Mass + Linker: Coupling succeeded.

-

References

-

Albericio, F., et al. (2018). Organic Process Research & Development. "Coupling Reagents and Solvents for Peptide Synthesis."

-

El-Faham, A., & Albericio, F. (2011).[1] Chemical Reviews. "Peptide Coupling Reagents, More than a Letter Soup."

-

Hood, C. A., et al. (2008).[2] Journal of Peptide Science. "Fast conventional Fmoc solid-phase peptide synthesis with HCTU."

-

Paradís-Bas, M., et al. (2016). Chemistry – A European Journal. "The Road to the Synthesis of 'Difficult' Peptides." (Discusses aggregation and magic mixtures).

-

Sigma-Aldrich Technical Guide. "Overcoming Aggregation in Solid-phase Peptide Synthesis."

Sources

Technical Support Center: Minimizing Side Reactions with 4-(Fmoc-2-aminoethyl)-benzoic Acid Linkers

Welcome to the technical support resource for the utilization of 4-(Fmoc-2-aminoethyl)-benzoic acid (Fmoc-Aeba) linkers in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to anticipate and mitigate common side reactions, ensuring the successful synthesis of your target peptides.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses common problems encountered during the use of Fmoc-Aeba linkers, providing insights into their causes and actionable solutions.

Problem 1: Incomplete Cleavage of the Peptide from the Resin

Symptoms:

-

Low yield of the desired peptide after cleavage.

-

Mass spectrometry analysis of the crude product shows a low-intensity peak for the target peptide.

-

Re-cleavage of the resin yields additional product.[1]

Probable Causes:

-

Insufficient Cleavage Cocktail Volume: The volume of the trifluoroacetic acid (TFA) cleavage cocktail may not be sufficient to fully swell and penetrate the resin beads.[2]

-

Short Cleavage Time: The duration of the cleavage reaction may be too short for complete removal of the peptide from the linker, especially for sterically hindered peptides or longer sequences.[2][3]

-

Suboptimal Cleavage Cocktail Composition: The chosen scavenger combination may not be ideal for the specific amino acids in your peptide sequence, leading to re-attachment of the cleaved peptide to the resin.

-

Degraded TFA: Old or improperly stored TFA can absorb moisture, reducing its efficacy in cleaving the acid-labile linker.

Step-by-Step Solutions:

-

Optimize Cleavage Cocktail Volume: Ensure enough cleavage cocktail is used to fully suspend and swell the resin. A general guideline is to use at least 10 mL of cocktail per gram of resin.[4] For highly swollen resins like PEG-PS, ensure there is a few millimeters of clear solution below the resin bed.[2]

-

Extend Cleavage Time: For standard sequences, a cleavage time of 2 hours is generally sufficient.[2] However, for complex peptides, consider extending the cleavage time to 3-4 hours. It is advisable to perform a small-scale trial cleavage and monitor the reaction over time by HPLC to determine the optimal duration.[2]

-

Select an Appropriate Cleavage Cocktail: For most peptides synthesized using the Fmoc-Aeba linker, a standard cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is effective.[5] However, for peptides containing sensitive residues, adjustments are necessary.

| Sensitive Residue(s) | Recommended Cocktail | Rationale |

| Trp, Met, Cys | TFA/TIS/Water/1,2-ethanedithiol (EDT) (94:1:2.5:2.5) or Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) | TIS is a good scavenger for trityl-based protecting groups.[4] EDT and thioanisole are effective scavengers for cations generated from Trp and Met, preventing alkylation side products. |

| Arg(Pbf/Pmc) | TFA/TIS/Water (95:2.5:2.5) | The Pbf and Pmc protecting groups for arginine are efficiently cleaved by this mixture, and the generated cations are effectively scavenged by TIS. |

-

Ensure Reagent Quality: Always use fresh, high-quality TFA for cleavage.[2] If you suspect your TFA has degraded, use a fresh bottle.

Problem 2: Aspartimide Formation

Symptoms:

-

Presence of a significant impurity peak in the HPLC chromatogram, often with a slightly different retention time than the main product.

-

Mass spectrometry reveals a species with the same mass as the target peptide, but which may exhibit different fragmentation patterns.

Probable Causes:

-

Sequence-Dependent Cyclization: Peptides containing Asp-Gly, Asp-Ser, or Asp-Asn sequences are particularly prone to aspartimide formation.[6] This intramolecular cyclization is catalyzed by the basic conditions of Fmoc deprotection.[7]

-

Prolonged Exposure to Base: Extended Fmoc deprotection times or inefficient washing can lead to prolonged exposure of the peptide to the basic deprotection solution, increasing the likelihood of aspartimide formation.

Preventative Measures & Solutions:

-

Use Sterically Hindering Protecting Groups: Employing a more sterically bulky protecting group on the aspartic acid side chain, such as 3-methylpent-3-yl (Mpe), can hinder the intramolecular cyclization.[6]

-

Modify Deprotection Conditions:

-

Milder Base: Replace the standard 20% piperidine in DMF with 5% piperazine in DMF or a combination of 2% 1,8-diazabicycloundec-7-ene (DBU) and 5% piperazine in DMF.[6]

-

Incorporate an Acid Additive: Adding 0.1 M 1-hydroxybenzotriazole (HOBt) or 1% formic acid to the deprotection solution can buffer the basicity and reduce the rate of aspartimide formation.[6]

-

-

Introduce Dipeptide Units: For particularly problematic sequences, consider introducing the Asp-Xxx dipeptide as a pre-formed unit during synthesis to bypass the susceptible stage.[6]

Problem 3: Diketopiperazine (DKP) Formation

Symptoms:

-

Truncated peptide sequences, specifically the loss of the N-terminal dipeptide.

-

Low overall yield of the full-length peptide.

Probable Causes:

-

N-Terminal Dipeptide Cyclization: This side reaction is most common at the dipeptide stage, especially with sequences containing proline or other residues that readily cyclize.[6] The flexibility of the linker can sometimes facilitate this intramolecular reaction, leading to cleavage of the dipeptide from the resin.[6]

Preventative Measures & Solutions:

-

Couple a Dipeptide: The most effective way to prevent DKP formation is to couple the problematic N-terminal dipeptide as a single unit.[6]

-

Use a More Sterically Hindered Linker: While not always feasible with pre-loaded resins, for custom syntheses, a more sterically bulky linker can reduce the likelihood of DKP formation.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using an Fmoc-Aeba linker?

The 4-(Fmoc-2-aminoethyl)-benzoic acid linker provides a stable anchor for solid-phase peptide synthesis under the mildly basic conditions required for Fmoc deprotection. Its key advantage lies in its acid lability, allowing for efficient cleavage of the synthesized peptide from the solid support using trifluoroacetic acid (TFA), which simultaneously removes most common side-chain protecting groups in an orthogonal fashion.[8][9]

Q2: How does the Fmoc-Aeba linker compare to other common linkers like Wang or Rink Amide?

The Fmoc-Aeba linker is analogous to the Wang linker in that it yields a peptide with a C-terminal carboxylic acid upon cleavage.[5][10] The Rink Amide linker, on the other hand, is designed to produce a C-terminal peptide amide.[5] The choice between these linkers depends on the desired C-terminal functionality of the final peptide.

Q3: Can the Fmoc-Aeba linker be used for the synthesis of modified peptides?

Yes, the Fmoc-Aeba linker is compatible with the synthesis of a wide range of modified peptides. The orthogonal nature of the Fmoc/tBu strategy allows for the selective deprotection and modification of specific amino acid side chains while the peptide remains attached to the resin.[][9] For instance, a lysine residue with an orthogonal side-chain protecting group like Dde can be selectively deprotected and labeled with a fluorescent probe or biotin.[12]

Q4: What are the best practices for washing the resin after Fmoc deprotection?

Thorough washing after Fmoc deprotection is crucial to remove the deprotection reagent (e.g., piperidine) and the dibenzofulvene byproduct.[13] Residual base can neutralize the incoming activated amino acid, leading to incomplete coupling. A typical washing protocol involves multiple cycles with DMF, followed by washes with a solvent like dichloromethane (DCM) to prepare the resin for the next coupling step.

III. Experimental Protocols and Visualizations

Protocol 1: Standard Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[6]

-

Prepare Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

-

Deprotection: Treat the resin with the piperidine solution and agitate for 5-10 minutes.

-

Drain: Drain the deprotection solution.

-

Repeat Deprotection (Optional but Recommended): Repeat the treatment with the piperidine solution for another 10-15 minutes to ensure complete Fmoc removal.

-

Washing: Wash the resin extensively with DMF (5-7 times) to completely remove piperidine and its adducts.[13]

Protocol 2: Cleavage and Deprotection

-

Resin Preparation: Wash the final peptide-resin with DCM (3 x) and dry it thoroughly under vacuum for at least 1 hour.[10]

-

Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) immediately before use.[2]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.[3][4]

-

Peptide Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether to precipitate the crude peptide.[4]

-

Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.

Workflow Diagrams

Caption: Standard Fmoc Solid-Phase Peptide Synthesis Cycle.

Caption: Peptide Cleavage and Isolation Workflow.

IV. References

-

Aapptec Peptides. Cleavage Cocktails; Reagent B. Accessed February 14, 2026. [Link]

-

MDPI. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules. 2025. [Link]

-

Google Patents. WO2015028599A1 - Cleavage of synthetic peptides. Accessed February 14, 2026.

-

ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Accessed February 14, 2026. [Link]

-

eScholarship, University of California. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‐Arg-Lys. Accessed February 14, 2026. [Link]

-

Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Accessed February 14, 2026. [Link]

-

UC Davis. Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Bioorganic & Medicinal Chemistry Letters. 2004. [Link]

-

PubMed. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. J Org Chem. 2024. [Link]

-

Office of Scientific and Technical Information. A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on. Accessed February 14, 2026. [Link]

-

ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Accessed February 14, 2026. [Link]

-

AAPPTec. Technical Support Information Bulletin 1113 - HMPA Linker (4-(Hydroxymethyl)phenoxyacetic Acid). Accessed February 14, 2026. [Link]

-

ResearchGate. An improved and practical synthesis of Fmoc Rink linker. Journal of Chemical Research. 2019. [Link]

-

Semantic Scholar. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. International Journal of Peptides. 2014. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chempep.com [chempep.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 12. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 13. chem.uci.edu [chem.uci.edu]

resolving steric hindrance when coupling 4-(Fmoc-2-aminoethyl)-benzoic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the coupling of 4-(Fmoc-2-aminoethyl)-benzoic acid. The unique structure of this reagent, while valuable, can present significant steric hindrance challenges during peptide synthesis. This resource is designed to help you navigate these complexities, optimize your reaction conditions, and achieve successful coupling outcomes.

Introduction: Understanding the Challenge

4-(Fmoc-2-aminoethyl)-benzoic acid is a bifunctional linker used in peptide synthesis and modification. Its structure incorporates a flexible ethylamine spacer attached to a rigid benzoic acid core, with the amine protected by a bulky Fmoc group. While this design is intentional, the steric bulk of the Fmoc group, combined with the electronic properties of the benzoic acid ring, can impede the approach of the incoming amine, leading to slow or incomplete coupling reactions.

The core of the issue lies in the activation of the carboxylic acid and its subsequent nucleophilic attack by the amine of the growing peptide chain.[1][2] Steric hindrance around the carboxylic acid can make it difficult for coupling reagents to form the necessary reactive intermediate, and the bulky Fmoc group can physically block the amine from reaching the activated carboxyl group.[3][4]

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with 4-(Fmoc-2-aminoethyl)-benzoic acid is failing or showing very low yield. What are the likely causes?

A1: Low coupling efficiency is most often due to steric hindrance. The large Fmoc protecting group can sterically crowd the reaction center.[4] Additionally, as the peptide chain on the solid support grows, it can fold or aggregate, making the N-terminal amine less accessible.[4] The choice of coupling reagent and reaction conditions is also critical, as standard methods may not be sufficient to overcome the steric barrier presented by this molecule.[3]

Q2: I'm observing a positive Kaiser test after my coupling step. What does this mean and how do I proceed?

A2: A positive Kaiser test (indicated by blue beads) signifies the presence of unreacted primary amines on your resin, confirming an incomplete coupling reaction.[4] At this point, you should perform a second coupling (a "double couple") to try and drive the reaction to completion.[5] If the test is still positive after a second coupling, more advanced strategies outlined in the troubleshooting section will be necessary.

Q3: Can I use standard coupling reagents like DCC or DIC for this molecule?

A3: While carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are common coupling reagents, they may not be the most effective choice for sterically hindered couplings.[1] These reagents form a reactive O-acylisourea intermediate, but in cases of significant steric hindrance, this intermediate may not be reactive enough to ensure complete coupling.[1] More potent uronium or phosphonium-based reagents are generally recommended.[6][7]

Q4: How does the benzoic acid structure influence the reactivity?